![molecular formula C21H19Cl2N3S2 B2778647 N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine CAS No. 341965-54-6](/img/structure/B2778647.png)
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine
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Description
“N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine” is a complex organic compound. It contains several functional groups, including an allyl group (an alkene), a pyrimidine ring (a type of aromatic heterocycle), and multiple sulfanyl (thiol) groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-rich pyrimidine ring might engage in pi stacking interactions with other aromatic systems, and the sulfanyl groups could participate in hydrogen bonding .Scientific Research Applications
Spectroscopic Investigation and Molecular Docking Study
A study by Alzoman et al. (2015) on a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, used spectroscopic techniques for vibrational spectral analysis and molecular docking to suggest its potential as a chemotherapeutic agent, specifically indicating inhibitory activity against GPb, which may highlight anti-diabetic properties (Alzoman et al., 2015).
Synthesis of Substituted Pyrimidin-4(3H)-ones
Another research by dos Santos et al. (2015) discussed the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing a method for creating compounds with potential for further chemical modification and study in medicinal chemistry (dos Santos et al., 2015).
Halocyclization Studies
Petrova et al. (2020) explored the synthesis and halocyclization of 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones, leading to the formation of substituted furo[2,3-d]pyrimidines, indicating the potential for creating novel organic compounds with unique structural features (Petrova et al., 2020).
Iodocyclization and Antitumor Activity
Research by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlighted the synthesis of novel compounds with potent anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of such chemical frameworks (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-6-(phenylsulfanylmethyl)-N-prop-2-enylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3S2/c1-2-10-24-20-12-16(14-27-17-6-4-3-5-7-17)25-21(26-20)28-13-15-8-9-18(22)19(23)11-15/h2-9,11-12H,1,10,13-14H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXOUYGFJQWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine |
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